2-(2-Methoxy-5-nitrophenoxy)ethanamine hydrochloride
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Overview
Description
2-(2-Methoxy-5-nitrophenoxy)ethanamine hydrochloride is an organic compound with a complex structure that includes a methoxy group, a nitro group, and an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-5-nitrophenoxy)ethanamine hydrochloride typically involves multiple steps. One common method starts with the nitration of 2-methoxyphenol to introduce the nitro group. This is followed by the etherification of the resulting nitrophenol with 2-chloroethanamine to form the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-5-nitrophenoxy)ethanamine hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The ethanamine moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) and various nucleophiles.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: 2-(2-Methoxy-5-aminophenoxy)ethanamine.
Substitution: Various substituted phenoxyethanamines depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Scientific Research Applications
2-(2-Methoxy-5-nitrophenoxy)ethanamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-5-nitrophenoxy)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The methoxy and ethanamine groups can also participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethanamine: A simpler compound with similar functional groups but lacking the nitro group.
2-(2-Methoxyethoxy)ethanamine: Contains an additional ethoxy group, making it more flexible and less reactive.
2-Methyl-5-nitroaniline: Similar nitro and amine groups but lacks the methoxy and ethanamine moieties.
Uniqueness
2-(2-Methoxy-5-nitrophenoxy)ethanamine hydrochloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the nitro and methoxy groups allows for a wide range of chemical modifications and applications.
Properties
IUPAC Name |
2-(2-methoxy-5-nitrophenoxy)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4.ClH/c1-14-8-3-2-7(11(12)13)6-9(8)15-5-4-10;/h2-3,6H,4-5,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMPONYBZMAZSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])OCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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